benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate
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Overview
Description
Benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a cyano group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with an amine, followed by the introduction of a cyano group. The reaction typically proceeds under mild conditions and can be catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl N-[(1R)-1-amino-2-methylpropyl]carbamate.
Scientific Research Applications
Benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyl group provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyano group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is unique due to the presence of both a cyano group and a benzyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
NJLYXYMHKYRDQH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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